

# The Discovery and Enduring Legacy of 4-Hydroxy-2-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: **4-Hydroxy-2-methylquinoline**

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An in-depth exploration of the synthesis, properties, and biological significance of a foundational quinoline derivative.

## Introduction

**4-Hydroxy-2-methylquinoline**, a heterocyclic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a relevant scaffold in contemporary drug discovery. First synthesized in the late 19th century, its discovery was intrinsically linked to the pioneering work on quinoline chemistry that laid the groundwork for the development of numerous synthetic methodologies and the subsequent identification of a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and historical and current applications of **4-Hydroxy-2-methylquinoline**, tailored for researchers, scientists, and professionals in drug development.

## Historical Context and Discovery

The discovery of **4-Hydroxy-2-methylquinoline** is rooted in the foundational explorations of quinoline synthesis in the 1880s. The primary method for its preparation, the Conrad-Limpach synthesis, was first reported in 1887 by Max Conrad and Leonhard Limpach.<sup>[1]</sup> This reaction involves the condensation of an aniline with a  $\beta$ -ketoester to form a 4-hydroxyquinoline.<sup>[1]</sup> The Conrad-Limpach synthesis provided a more reliable route to 4-hydroxyquinolines compared to the related Knorr quinoline synthesis (1886), which typically yields 2-hydroxyquinolines.<sup>[2]</sup>

These early synthetic efforts were pivotal in establishing the principles of heterocyclic chemistry and opened the door to the systematic synthesis of a wide range of quinoline derivatives.

## Physicochemical and Spectroscopic Data

**4-Hydroxy-2-methylquinoline** presents as a pale cream to brown powder.<sup>[3]</sup> It exhibits tautomerism, existing in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[4]
Molecular Weight	159.18 g/mol	[4]
Melting Point	234-236 °C	[5]
Water Solubility	Slightly soluble	[5]
λ <sub>max</sub>	317 nm (in CHCl <sub>3</sub> )	[5]

Spectroscopic Data:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the quinoline ring system and the methyl group.
- <sup>13</sup>C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule.<sup>[6]</sup>
- Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the O-H and N-H stretching of the hydroxy and amine groups in the quinoline ring, as well as C=O stretching in the keto tautomer.<sup>[6]</sup>
- Mass Spectrum (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.<sup>[7]</sup>

## Experimental Protocols: The Conrad-Limpach Synthesis

The following is a detailed experimental protocol for the synthesis of **4-Hydroxy-2-methylquinoline**, adapted from a well-established procedure in Organic Syntheses.[8]

Reaction Scheme:

Aniline + Ethyl acetoacetate → Ethyl  $\beta$ -anilinocrotonate → **4-Hydroxy-2-methylquinoline**

Step 1: Synthesis of Ethyl  $\beta$ -anilinocrotonate

This intermediate is typically prepared by the reaction of aniline with ethyl acetoacetate.

Step 2: Cyclization to **4-Hydroxy-2-methylquinoline**

Materials:

- Ethyl  $\beta$ -anilinocrotonate (65 g, 0.32 mole)
- Dowtherm (a mixture of diphenyl and diphenyl ether) (150 ml)
- Petroleum ether (b.p. 60-70 °C) (approx. 300 ml)
- Decolorizing carbon (e.g., Darco or Norit) (10 g)
- Water (1 L)

Apparatus:

- 500-ml three-necked round-bottomed flask
- Dropping funnel
- Sealed mechanical stirrer
- Air condenser
- Water-cooled condenser (optional)
- Büchner funnel

**Procedure:**

- Place 150 ml of Dowtherm into the three-necked flask equipped with a stirrer, dropping funnel, and air condenser.
- Heat the Dowtherm to reflux with stirring.
- Rapidly add 65 g of ethyl  $\beta$ -anilinocrotonate through the dropping funnel.
- Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or collected by attaching a water-cooled condenser.
- Allow the mixture to cool to room temperature, at which point a yellow solid will separate.
- Add approximately 200 ml of petroleum ether to the flask.
- Collect the solid product by filtration using a Büchner funnel and wash it with 100 ml of petroleum ether.
- After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.
- Filter the hot solution to remove the carbon.
- Allow the filtrate to cool, which will result in the crystallization of white, needle-like crystals of **4-Hydroxy-2-methylquinoline**.
- Separate the crystals by filtration. The expected yield is 43-46 g (85-90%), with a melting point of 235-236 °C.[8]

## Biological Significance and Applications

**4-Hydroxy-2-methylquinoline** and its derivatives have garnered significant interest due to their diverse biological activities. It serves as a crucial intermediate in the synthesis of various medicinally important compounds.[5]

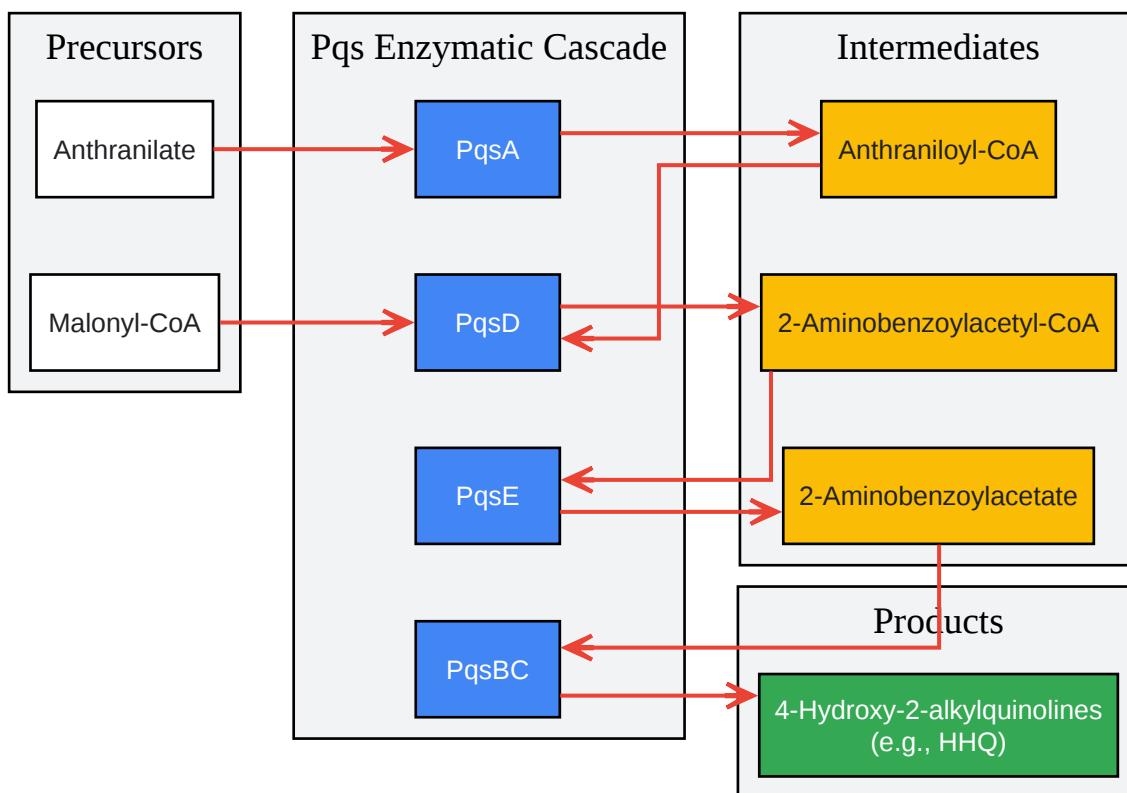
**Antimicrobial Activity:**

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for **4-Hydroxy-2-methylquinoline** are not extensively reported, related 4-hydroxy-2-alkylquinolines (HAQs) produced by the bacterium *Pseudomonas aeruginosa* exhibit antimicrobial properties.[9]

### Quorum Sensing in *Pseudomonas aeruginosa*

4-Hydroxy-2-alkylquinolines (HAQs), including the parent structure of **4-Hydroxy-2-methylquinoline**, play a vital role as signaling molecules in the quorum-sensing network of *Pseudomonas aeruginosa*.[9][10] This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. The biosynthesis of these signaling molecules is governed by the pqs operon (pqsA-E).[3][11]

Below is a simplified representation of the HAQ biosynthesis pathway.



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Caption: Biosynthesis pathway of 4-hydroxy-2-alkylquinolines (HAQs) in *P. aeruginosa*.

## Conclusion

From its discovery in the late 19th century through the pioneering work of Conrad and Limpach, **4-Hydroxy-2-methylquinoline** has remained a compound of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of the quinoline ring system, has solidified its role as a valuable building block in organic synthesis. Furthermore, the elucidation of its involvement in bacterial quorum sensing highlights the enduring relevance of this classic heterocyclic compound in modern biochemical and medicinal research. The continued exploration of **4-Hydroxy-2-methylquinoline** and its derivatives promises to yield further insights into novel therapeutic agents and a deeper understanding of complex biological signaling networks.

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## References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 5. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 6. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-methylquinoline(607-67-0) MS [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
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